![molecular formula C28H26N4O3S B2676623 2-((2-苄基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫)-N-(4-甲氧基苯基)丁酰胺 CAS No. 1189670-21-0](/img/structure/B2676623.png)
2-((2-苄基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫)-N-(4-甲氧基苯基)丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide” is a derivative of quinazolin-4(3H)-one . It belongs to a class of compounds that have been studied for their potential in cancer treatment .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .科学研究应用
Phosphatidylinositol 3-Kinase (PI3K) Inhibition
This compound is a part of the 2,3-dihydroimidazo[1,2-c]quinazoline class of PI3K inhibitors . PI3Ks are lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . This compound’s inhibitory activities against PI3K make it a potential therapeutic target for cancers .
Histone Deacetylase (HDAC) Inhibition
The compound also functions as an HDAC inhibitor . HDAC inhibitors are known to induce multiple epigenetic modifications affecting signaling networks and act synergistically with PI3K inhibitors for the treatment of cancer . HDAC inhibitors are emerging drugs for cancer therapeutics .
Dual PI3K/HDAC Inhibition
The compound has been designed to incorporate HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, constructing dual-acting inhibitors . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against K562 and Hut78 in cellular assays . This work may lay the foundation for developing novel dual PI3K/HDAC inhibitors as potential anticancer therapeutics .
Treatment of Inflammatory Diseases
A screening effort aimed at the identification of PI3Kγ inhibitors for the treatment of inflammatory diseases led to the discovery of the novel 2,3-dihydroimidazo[1,2-c]quinazoline class of PI3K inhibitors . This suggests that the compound could potentially be used in the treatment of inflammatory diseases .
Cancer Drug Development
The compound represents a novel design approach for cancer drug development . By incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, it constructs dual-acting inhibitors . This approach could potentially enhance the efficacy of cancer treatments .
Antiproliferative Activities
The compound showed potent antiproliferative activities against K562 and Hut78 in cellular assays . This suggests that it could potentially be used to inhibit the proliferation of cancer cells .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-3-24(26(33)29-19-13-15-20(35-2)16-14-19)36-28-31-22-12-8-7-11-21(22)25-30-23(27(34)32(25)28)17-18-9-5-4-6-10-18/h4-16,23-24H,3,17H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSANOGNALYHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

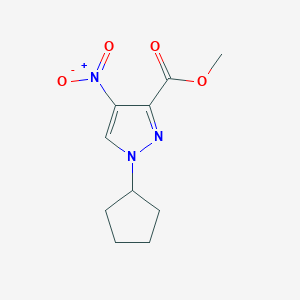
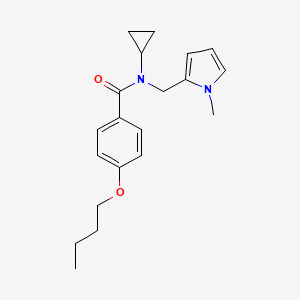
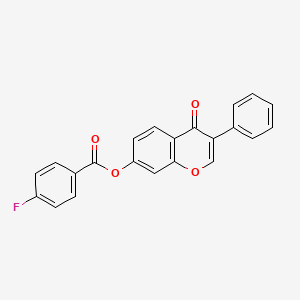
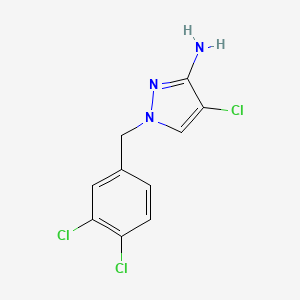
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2676545.png)
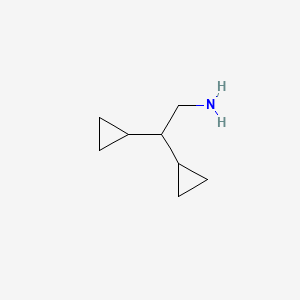
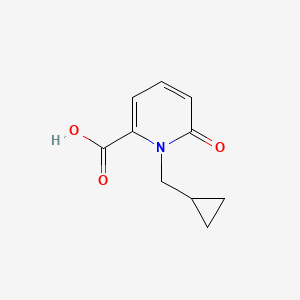
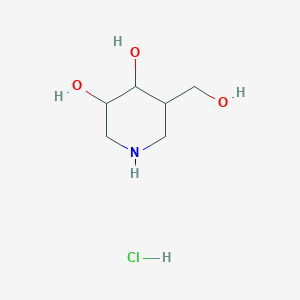
![Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2676552.png)

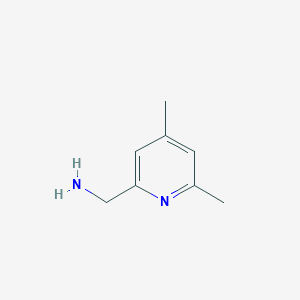
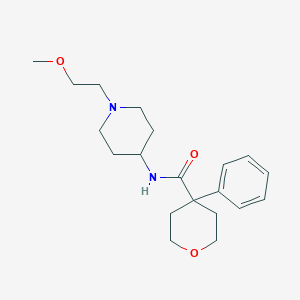

![2-[[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]methyl]pyridine](/img/structure/B2676563.png)